3-[(2R)-Pyrrolidin-2-yl]propanoic acid
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Overview
Description
3-[(2R)-Pyrrolidin-2-yl]propanoic acid: is a compound with the molecular formula C7H13NO2. It is a derivative of propanoic acid, featuring a pyrrolidine ring attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid typically involves the reaction of pyrrolidine with a propanoic acid derivative. One common method is the reductive amination of 3-pyrrolidinone with propanoic acid under alkaline conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 3-[(2R)-Pyrrolidin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-[(2R)-Pyrrolidin-2-yl]propanoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3-[(2R)-Pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell .
Comparison with Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a similar propanoic acid backbone but features a hydroxyphenyl group instead of a pyrrolidine ring.
3-(Pyridin-2-yl)propanoic acid: This compound contains a pyridine ring attached to the propanoic acid backbone.
Uniqueness: 3-[(2R)-Pyrrolidin-2-yl]propanoic acid is unique due to its pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Biological Activity
3-[(2R)-Pyrrolidin-2-yl]propanoic acid, a compound with the molecular formula C7H13NO2, features a pyrrolidine ring linked to a propanoic acid backbone. This unique structure contributes to its diverse biological activities, particularly in pharmacology and biochemistry. This article explores the compound's biological activity, including its interactions with enzymes and receptors, metabolic implications, and potential therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound indicates its stereochemistry, specifically the R configuration of the pyrrolidine moiety. Its molecular weight is 143.18 g/mol, and it can be represented by various structural formulas.
Property | Value |
---|---|
Molecular Formula | C7H13NO2 |
Molecular Weight | 143.18 g/mol |
Structural Features | Pyrrolidine ring |
Biological Activity Overview
Research indicates that this compound interacts with specific biological targets, influencing metabolic pathways through enzyme modulation. The compound has shown potential in various studies:
- Enzyme Interaction : It can inhibit or activate enzymes that are crucial for metabolic processes, suggesting a role in managing metabolic disorders.
- Receptor Binding : The compound's ability to bind to specific receptors may lead to therapeutic effects in conditions such as diabetes and obesity.
Enzymatic Modulation : The compound's interaction with enzymes can alter metabolic pathways significantly. For example, it may influence glycolysis or fatty acid metabolism by modulating enzyme activity.
Receptor Activation : Its binding affinity to receptors can lead to downstream effects on cellular signaling pathways. This is particularly relevant in the context of energy homeostasis and appetite regulation.
Case Studies
- Metabolic Disorders : In a study examining glucose uptake in L6 muscle cells, this compound demonstrated an increase in glucose transport, indicating its potential as a therapeutic agent for insulin sensitivity improvement.
- Neuroprotective Effects : Research has shown that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-(4-Hydroxyphenyl)propanoic acid | Hydroxyphenyl group | Different solubility and reactivity profiles |
3-(Pyridin-2-yl)propanoic acid | Pyridine ring | Varies in binding affinities due to nitrogen presence |
3-(Piperidin-2-yl)propanoic acid | Piperidine ring | Distinct biological activity compared to pyrrolidine |
The unique pyrrolidine structure of this compound provides specific chemical reactivity and biological interactions not found in these other compounds.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO2/c9-7(10)4-3-6-2-1-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
HIDODKLFTVMWQL-ZCFIWIBFSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)CCC(=O)O |
Canonical SMILES |
C1CC(NC1)CCC(=O)O |
Origin of Product |
United States |
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